molecular formula C9H14N2 B1311275 N-ethyl-N-methyl-benzene-1,4-diamine CAS No. 2442-81-1

N-ethyl-N-methyl-benzene-1,4-diamine

Cat. No. B1311275
CAS RN: 2442-81-1
M. Wt: 150.22 g/mol
InChI Key: FBQOVLVRZVJLDE-UHFFFAOYSA-N
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Description

N-ethyl-N-methyl-benzene-1,4-diamine is a derivative of benzene-1,4-diamine, where the amine groups are substituted with ethyl and methyl groups. This compound is related to various research areas, including organic synthesis, crystallography, and materials science, due to its potential applications in forming complex structures and interactions with other molecules.

Synthesis Analysis

The synthesis of related compounds often involves the formation of Schiff bases, as seen in the preparation of N-(2-pyridylmethylene)benzene-1,4-diamine, where an amino-containing Schiff base is formed and characterized by X-ray diffraction analysis . Similarly, N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4'-bipyridin-2'-yl]benzene-1,4-diamine is synthesized via a nucleophilic aromatic substitution reaction, demonstrating the versatility of benzene-1,4-diamine derivatives in organic synthesis .

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using spectroscopic techniques and crystallography. For instance, the crystal structure of an anyle-pyridine derivative of benzene-1,4-diamine was determined, showing a triclinic P-1 space group and short contacts between neighboring pyridine fragments . Another study reported the orthorhombic crystal system of N-(2-pyridylmethylene)benzene-1,4-diamine, with molecules linked by intermolecular hydrogen bonds forming supramolecular sheets .

Chemical Reactions Analysis

Benzene-1,4-diamine derivatives can participate in various chemical reactions. For example, the metalation of benzene by n-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine demonstrates the reactivity of benzene derivatives under organometallic synthesis conditions . The interaction of a nickel(II) complex with DNA, where the complex was synthesized from a benzene-1,4-diamine derivative, shows the potential for these compounds in bioinorganic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene-1,4-diamine derivatives are diverse. A series of liquid crystalline compounds based on benzene-1,4-diamine exhibited smectogenic properties, with different mesophases characterized by differential scanning calorimetry and polarizing microscopy . The aggregation-induced emission enhancement of N,N'-bis(4-methoxysalicylide)benzene-1,4-diamine highlights the photophysical properties of these compounds, which are influenced by their molecular packing and intramolecular interactions .

Scientific Research Applications

3. Multistep Synthesis

  • Methods of Application: The first step involves nitration, followed by conversion from the nitro group to an amine, and finally bromination. The nitro group is meta direction, which means that the first step needs to be the nitration .
  • Results/Outcomes: The multistep synthesis results in the production of m-bromoaniline from benzene .

4. Precursor to Heterocyclic Compounds

  • Methods of Application: The compound is used in the synthesis of various heterocyclic compounds. It is particularly useful in reactions with formic acids to produce benzimidazole .
  • Results/Outcomes: The reactions result in the production of various heterocyclic compounds, including benzimidazole .

5. Benzene Derivatives

  • Methods of Application: The compound is used in the synthesis of various benzene derivatives. It is particularly useful in reactions involving the formation of 3 conjugated π bonds .
  • Results/Outcomes: The reactions result in the production of various benzene derivatives, which have applications in health, laboratory synthesis, and rubber synthesis .

6. Precursor to Heterocyclic Compounds

  • Methods of Application: The compound is used in the synthesis of various heterocyclic compounds. It is particularly useful in reactions with formic acids to produce benzimidazole .
  • Results/Outcomes: The reactions result in the production of various heterocyclic compounds, including benzimidazole .

Safety And Hazards

The safety information for “N-ethyl-N-methyl-benzene-1,4-diamine” is available in its Material Safety Data Sheet (MSDS) . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

4-N-ethyl-4-N-methylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-3-11(2)9-6-4-8(10)5-7-9/h4-7H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQOVLVRZVJLDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444260
Record name N-ethyl-N-methyl-benzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N-methyl-benzene-1,4-diamine

CAS RN

2442-81-1
Record name N-ethyl-N-methyl-benzene-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Rodriguez, I Rozas, JE Ortega… - Journal of medicinal …, 2009 - ACS Publications
In this paper, we report the synthesis of three new 2-aminoimidazoline (compounds 4b, 5b, and 6b) and three new guanidine derivatives (compounds 7b, 8b, and 9b) as potential α 2 -…
Number of citations: 42 pubs.acs.org

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